molecular formula C10H17O4SSn B14313344 CID 78060900

CID 78060900

Cat. No.: B14313344
M. Wt: 352.02 g/mol
InChI Key: GFVLVOVTZPQCRQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060900 is referenced in multiple sources as the postal code for the Universidade Federal de Mato Grosso (UFMT) in Cuiabá, Brazil, specifically associated with its ecology and biodiversity research programs . For example, taurocholic acid (CID 6675) and colchicine (CID 6167) are well-documented compounds in the evidence , but this compound is exclusively linked to a geographical location in the context of academic research institutions.

Properties

Molecular Formula

C10H17O4SSn

Molecular Weight

352.02 g/mol

InChI

InChI=1S/C6H10O4S.C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);1,3-4H2,2H3;/q;;+2/p-2

InChI Key

GFVLVOVTZPQCRQ-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1OC(=O)CCSCCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 78060900 typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

CID 78060900 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CID 78060900 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78060900 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the evidence highlights methodologies for comparing chemically similar compounds, which can serve as a framework if future studies clarify the identity of CID 78060900. Below are examples of compound comparisons from the evidence:

Table 1: Example Comparisons of Structurally Similar Compounds

Compound Name PubChem CID Key Structural Features Functional Role Reference
Taurocholic acid 6675 Bile acid conjugated with taurine Lipid digestion, bile salt
Taurolithocholic acid 439763 Lithocholic acid conjugated with taurine Cholestasis inducer
Colchicine 6167 Tropolone ring, methoxy groups Microtubule inhibitor
Oscillatoxin D 101283546 Macrocyclic polyketide Cytotoxic agent

Key Findings from Compound Comparisons

Structural Similarity vs. Functional Divergence : For example, taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a taurine-conjugated bile acid backbone but differ in hydroxylation patterns, leading to distinct biological roles (e.g., lipid digestion vs. cholestasis induction) .

Scaffold-Based Drug Design: Betulin (CID 72326) and its derivatives, such as 3-O-caffeoyl betulin (CID 10153267), demonstrate how minor structural modifications (e.g., addition of a caffeoyl group) enhance inhibitory activity against specific enzymes .

Pharmacological Overlaps : Colchicine (CID 6167) and oscillatoxin derivatives (CIDs 101283546, 185389) share macrocyclic features but target different pathways (microtubules vs. ion channels) .

Notes on Data Limitations and Misinterpretation

Potential Mislabeling: If the query intended to reference a chemical compound, the CID may have been mistyped or conflated with unrelated identifiers. For example, CID 53216313 (a boronic acid derivative) and CID 6167 (colchicine) are valid chemical entries in the evidence .

Methodological Frameworks : The evidence provides robust protocols for comparing compounds, such as using PubChem’s 2D/3D structural overlays, bioactivity assays, and computational models (e.g., log P, solubility predictions) .

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